molecular formula C12H13N3O2 B13056673 Ethyl 5-cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylate

Ethyl 5-cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylate

Cat. No.: B13056673
M. Wt: 231.25 g/mol
InChI Key: DOZNXFPPJDVVLM-UHFFFAOYSA-N
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Description

Ethyl 5-cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of a catalyst such as amorphous carbon-supported sulfonic acid (AC-SO3H) under ethanol at room temperature . This method provides moderate to good yields and is advantageous due to its simplicity and operational ease.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of scalable and efficient catalytic processes, such as those involving AC-SO3H, can be adapted for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of ethyl 5-cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 5-cyclopropyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)11-10-9(14-15-11)6-5-8(13-10)7-3-4-7/h5-7H,2-4H2,1H3,(H,14,15)

InChI Key

DOZNXFPPJDVVLM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2=C1N=C(C=C2)C3CC3

Origin of Product

United States

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